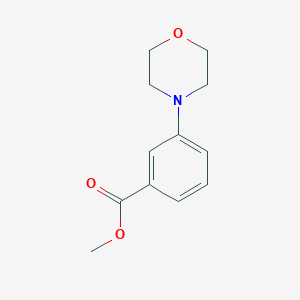

Methyl 3-Morpholinobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOTUXOPYLESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932499 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-37-3 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate (CAS: 197172-69-3) for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Methyl 3-Morpholinobenzoate is a synthetic organic compound that has garnered significant interest within the medicinal chemistry community. Its structure, which marries a morpholine ring to a methyl benzoate core, represents a confluence of functionalities that are highly sought after in the design of novel therapeutics. The morpholine moiety is widely recognized as a "privileged scaffold," a structural framework that frequently appears in bioactive compounds and is known to enhance pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications as a versatile building block in the development of next-generation pharmaceuticals.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 197172-69-3 | [3][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 42-46 °C | |

| Flash Point | >110 °C (>230 °F) | |

| SMILES String | COC(=O)c1cccc(c1)N2CCOCC2 | |

| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N |

The structure of this compound features a tertiary amine within the morpholine ring, which can act as a hydrogen bond acceptor, and an ester group on the benzoate ring. These features play a crucial role in the molecule's potential interactions with biological targets.

Synthesis of this compound: A Practical Guide to the Buchwald-Hartwig Amination

The formation of the crucial C-N bond between the morpholine ring and the aromatic core of the benzoate is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency and broad substrate scope.[5] Below is a detailed, field-proven protocol for the synthesis of this compound, adapted from established methodologies for similar transformations.[6][7]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted in the diagram below.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol

This protocol is designed to be a self-validating system, with each step logically following the last to ensure a high probability of success.

Materials:

-

Methyl 3-bromobenzoate

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A strong base (e.g., sodium tert-butoxide, potassium carbonate)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-bromobenzoate (1.0 eq), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Addition of Reagents: Add the base (1.5-2.0 eq) to the flask, followed by the addition of anhydrous toluene via syringe.

-

Initiation of Reaction: Add morpholine (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Role of this compound in Drug Discovery

While specific biological data for this compound is not extensively available in the public domain, its structural components suggest significant potential as a scaffold or intermediate in drug design.

The Morpholine Moiety: A "Privileged" Scaffold

The morpholine ring is a common feature in many approved drugs and clinical candidates. Its inclusion in a molecule can confer several advantageous properties:

-

Improved Solubility and Pharmacokinetics: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a more favorable pharmacokinetic profile.[1]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.

-

Modulation of Physicochemical Properties: The presence of the morpholine can influence a molecule's lipophilicity and polarity, which are critical parameters in drug design.

The Methyl Benzoate Core: A Versatile Building Block

The methyl benzoate portion of the molecule also plays a crucial role. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications. Additionally, the benzene ring can be further functionalized to explore structure-activity relationships (SAR).

Potential Therapeutic Applications: Insights from Structurally Related Compounds

The therapeutic potential of this compound can be inferred from the biological activities of structurally similar compounds.

-

Anticancer Activity: Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.[8] Furthermore, 3-(morpholinomethyl)benzofuran derivatives have shown promising results as novel antitumor agents, particularly against non-small cell lung cancer.[9] These findings suggest that the morpholinobenzoate scaffold could be a valuable starting point for the development of new anticancer drugs.

-

CNS Disorders: The physicochemical properties of the morpholine ring make it a suitable component for drugs targeting the central nervous system (CNS).[1]

The logical workflow for utilizing a scaffold like this compound in a drug discovery program is outlined below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 197172-69-3|this compound|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. air.unimi.it [air.unimi.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 3-Morpholinobenzoate" physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinobenzoate

Introduction

This compound is a disubstituted benzene derivative containing both a methyl ester and a morpholine moiety. As a chemical intermediate, its physical properties are of critical importance to researchers in drug development and organic synthesis, dictating everything from storage conditions and solvent selection to reaction kinetics and purification strategies. The presence of the tertiary amine (within the morpholine ring) and the ester group imparts a unique combination of polarity and reactivity, making a thorough understanding of its physical characteristics essential for its effective application. This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, grounded in available technical data and supplemented with field-proven experimental protocols.

Core Physicochemical Properties

The fundamental physical properties of a compound provide the first layer of practical, operational knowledge for a scientist. These characteristics determine its state at ambient temperature and offer insights into its handling and safety requirements.

The properties listed below have been consolidated from chemical supplier data sheets. The melting point indicates that this compound is a low-melting solid at standard room temperature. Its high flash point of over 110 °C suggests it is not highly flammable.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 42-46 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Boiling Point | Data not available | |

| Solubility | Data not available; expected to be soluble in polar organic solvents. |

While specific solubility data is not readily published, the molecular structure provides strong indicators. The polar morpholine ring and the ester group suggest good solubility in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in nonpolar solvents like hexanes is expected to be limited. Its solubility in water is likely low, but the morpholine nitrogen can be protonated under acidic conditions to form a more water-soluble salt.

Anticipated Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While a public-domain, experimentally verified spectrum for this compound is not available, its structure allows for a reliable prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

~2800-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring, the morpholine ring, and the methyl group.

-

~1720-1740 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ester functional group.[2][3]

-

~1600 cm⁻¹ & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic benzene ring.[2]

-

~1200-1300 cm⁻¹: A strong C-O stretching band associated with the ester linkage.[3]

-

~1115 cm⁻¹: A C-N stretching vibration from the tertiary amine of the morpholine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen environments in the molecule. The anticipated signals are:

-

~7.0-7.8 ppm: A series of multiplets corresponding to the four protons on the benzene ring. The substitution pattern will lead to complex splitting.

-

~3.9 ppm: A singlet corresponding to the three protons of the methyl ester (-OCH₃) group.

-

~3.8 ppm: A triplet (4H) corresponding to the four protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

-

~3.2 ppm: A triplet (4H) corresponding to the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.

-

~166 ppm: The carbonyl carbon of the ester group.

-

~120-150 ppm: Signals for the six carbons of the aromatic ring. The carbon attached to the morpholine nitrogen will be shifted further downfield.

-

~67 ppm: The two carbons in the morpholine ring adjacent to the oxygen.

-

~52 ppm: The methyl carbon of the ester group.

-

~49 ppm: The two carbons in the morpholine ring adjacent to the nitrogen.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental and highly sensitive indicator of a compound's purity. The following protocol outlines the standard procedure for its determination using a capillary melting point apparatus.

Causality: A pure crystalline solid typically melts over a narrow range of 1-2°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This protocol is designed to heat the sample slowly and uniformly to observe this transition accurately.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline.

-

Place a small amount of the sample onto a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A tightly packed sample is crucial for accurate measurement.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the viewing lens is focused on the sample.

-

-

Determination:

-

Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate melting point. Observe the temperature at which the sample melts.

-

Slow Heating (Accurate Measurement): Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new sample and begin heating again. Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

-

Record the Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

-

Validation:

-

The recorded range of 42-46 °C should be observed. A broader or depressed range would indicate the presence of impurities.

-

Visualization: Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates how its distinct functional groups contribute to its overall physicochemical profile.

Caption: Structure-Property relationships in this compound.

Conclusion

This compound is a low-melting crystalline solid with a molecular weight of 221.25 g/mol .[1] Its key structural features—a methyl ester, a morpholine ring, and a benzene core—define its physical properties. These features render it moderately polar and suggest solubility in a range of common organic solvents. The predicted spectroscopic data provides a reliable baseline for identity confirmation in a laboratory setting. The detailed protocol for melting point determination serves as a practical, self-validating method for assessing purity, a critical step in any research or development workflow. This guide provides the foundational knowledge required for the safe and effective handling and application of this versatile chemical intermediate.

References

- Sigma-Aldrich.

- United States Biological. 3-(4-Morpholinyl)

- Sciencing.

- Brainly.

Sources

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 3-Morpholinobenzoate (CAS No. 197172-69-3), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, synthesis, spectroscopic analysis, and prospective applications. Emphasis is placed on the synthetic rationale and the strategic importance of the morpholine moiety in designing novel therapeutic agents.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and target binding, making it a valuable component in the design of novel therapeutics.[4][5] this compound serves as a key intermediate, providing a versatile platform for the synthesis of a wide array of more complex molecules with potential applications in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[6][7][8] This guide aims to provide a detailed technical understanding of this compound for researchers engaged in the synthesis and evaluation of new chemical entities.

Chemical Structure and Physicochemical Properties

This compound is an aromatic ester containing a morpholine substituent at the meta-position of the benzoate ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 197172-69-3 | [6][9] |

| Molecular Formula | C₁₂H₁₅NO₃ | [6][9] |

| Molecular Weight | 221.25 g/mol | [6][9] |

| Appearance | Solid | [10] |

| Melting Point | 42-46 °C | [10] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [10] |

| SMILES | COC(=O)c1cccc(c1)N2CCOCC2 | [10] |

| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N | [10] |

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of carbon-nitrogen bonds.[11][12]

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established process in organometallic chemistry.

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Synthesis

Reaction Scheme:

Methyl 3-bromobenzoate + Morpholine --(Pd catalyst, Ligand, Base)--> this compound

Materials:

-

Methyl 3-bromobenzoate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos; 0.08 equiv)

-

Sodium tert-butoxide (NaOtBu; 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene, followed by morpholine and then methyl 3-bromobenzoate via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted.[5][14][15]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 4H | Aromatic protons |

| ~3.9 | s | 3H | -OCH₃ (methyl ester) |

| ~3.8 | t | 4H | -N-CH₂- (morpholine) |

| ~3.2 | t | 4H | -O-CH₂- (morpholine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~152 | C-N (aromatic) |

| ~130 | C-H (aromatic) |

| ~122 | C-H (aromatic) |

| ~118 | C-H (aromatic) |

| ~117 | C-CO (aromatic) |

| ~67 | -O-CH₂- (morpholine) |

| ~52 | -OCH₃ (methyl ester) |

| ~49 | -N-CH₂- (morpholine) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[16]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1120 | C-O-C stretch (morpholine) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[3] The molecular ion peak ([M]⁺) is expected at m/z = 221. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 190, and cleavage of the ester group.

Applications in Drug Discovery

The morpholine moiety is a key pharmacophore in a number of approved drugs and clinical candidates.[1][3] Its incorporation is known to improve physicochemical properties such as solubility and lipophilicity, which in turn can lead to enhanced pharmacokinetic profiles.[4] this compound, as a versatile building block, can be utilized in the synthesis of a diverse range of compounds for screening in various therapeutic areas.

The N-aryl morpholine substructure is found in drugs targeting a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels.[8] The morpholine nitrogen can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals interactions within a protein's binding site.

Derivatives of morpholinobenzoates have been investigated for their potential as anticancer agents. For instance, related structures have shown activity against non-small cell lung cancer cell lines.[6]

Safety, Handling, and Stability

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Stability and Storage

The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place.[10] Incompatible materials include strong oxidizing agents and strong acids.

For long-term storage, it is recommended to keep the compound at 2-8°C.[9]

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis via the robust Buchwald-Hartwig amination allows for its efficient production. The presence of the morpholine moiety imparts desirable physicochemical properties, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- A two step synthesis of methyl 3-nitrobenzene.

- Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". The Royal Society of Chemistry.

- Synthesis method of morpholine benzoate compound.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). European Journal of Medicinal Chemistry, 213, 113168.

- Methyl 2-Methyl-3-morpholinobenzo

- Pharmacological activity of morpholine derivatives as an important scaffold in medicinal chemistry: A review. (2025). International Journal of Progressive Research in Engineering Management and Science, 05(01), 1438-1446.

- Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Molecular Structure, 1275, 134651.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S5), 2220-2242.

- Morpholinylbenzothiazine consider as bioactive compound. (2016). Der Pharmacia Lettre, 8(4), 86-90.

- Preparation of Methyl Benzo

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2267.

- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252.

- FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (2024). GSC Biological and Pharmaceutical Sciences, 28(02), 220-229.

- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.

- Methyl 3-morpholinobenzo

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023).

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.

- Methyl 3-nitrobenzo

- 3-(4-Morpholinyl)benzoic Acid Methyl Ester.

- Benzoic acid, 3-methyl-, methyl ester. NIST WebBook.

- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.

- ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.

- FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel), and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black).

- Mass Spectrometry: Interpreting Fragmentation P

- 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012). Magnetic Resonance in Chemistry, 50(11), 739-747.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (1993). Magnetic Resonance in Medicine, 30(6), 680-684.

- Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra...

- Table of Characteristic IR Absorptions.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental).

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8880-8892.

- Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.

- Forced Degradation Studies to Assess the Stability of Drugs and Products.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 85-102.

- FT-IR Spectroscopic Study of M(Benzoic Acid)-Ni(CN)4 Complexes. (2004).

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Benzil

- Chemical Comp

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-Methyl-3-morpholinobenzoate [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. chemhume.co.uk [chemhume.co.uk]

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-Morpholinobenzoate, a heterocyclic compound of increasing interest in medicinal chemistry. The core of this document is a detailed exploration of its fundamental physicochemical properties, with a primary focus on its molecular weight of 221.25 g/mol . This guide delves into its synthesis, spectroscopic characterization, and the rationale behind its growing importance in drug discovery. By synthesizing established chemical principles with field-proven insights, this document serves as a valuable resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Morpholine Moiety in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and bioavailability. The strategic introduction of a morpholine moiety, as seen in this compound, is a testament to the ongoing efforts to fine-tune the pharmacokinetic and pharmacodynamic properties of small molecules. This guide will explore the unique attributes that this compound possesses and its potential applications in the development of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 221.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| CAS Number | 197172-69-3 | |

| Physical Form | Solid | [1] |

| Melting Point | 42-46 °C | [1] |

| Flash Point | > 110 °C (closed cup) | [1] |

| Solubility | While specific quantitative data is limited, it is expected to be soluble in various organic solvents. |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and efficient method involves the nucleophilic aromatic substitution of a suitable precursor, such as Methyl 3-aminobenzoate, with a morpholine-introducing reagent.

Proposed Synthesis Workflow

A plausible and efficient synthesis route starting from Methyl 3-aminobenzoate is outlined below. This method is based on well-established N-arylation reactions.

Caption: A proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis procedures.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-aminobenzoate (1.0 eq), a suitable base such as potassium carbonate (2.5 eq), and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Addition of Reagent: Slowly add bis(2-chloroethyl) ether (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Execution: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure and analysis of analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 3H | Aromatic protons |

| ~7.0 | d | 1H | Aromatic proton |

| 3.89 | s | 3H | -OCH₃ |

| 3.87 | t, J = 4.8 Hz | 4H | -N(CH₂)₂- |

| 3.20 | t, J = 4.8 Hz | 4H | -O(CH₂)₂- |

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O |

| ~151.5 | C-N (aromatic) |

| ~131.0 | C-COOCH₃ (aromatic) |

| ~129.5 | CH (aromatic) |

| ~119.0 | CH (aromatic) |

| ~118.5 | CH (aromatic) |

| ~114.0 | CH (aromatic) |

| ~67.0 | -O(CH₂)₂- |

| ~52.0 | -OCH₃ |

| ~49.0 | -N(CH₂)₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

Sources

An In-Depth Technical Guide to the Synthesis Precursors of Methyl 3-Morpholinobenzoate

Introduction: The Significance of the Morpholine Moiety in Medicinal Chemistry

The morpholine heterocycle is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] Its prevalence stems from the advantageous physicochemical properties it imparts, including enhanced aqueous solubility, metabolic stability, and the ability to engage in favorable interactions with biological targets. Methyl 3-morpholinobenzoate serves as a key building block in the synthesis of more complex molecules, making the efficient and well-understood synthesis of this intermediate a critical aspect of drug discovery and development pipelines.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and preparation of its core precursors. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and offer a comparative analysis of the most common synthetic strategies.

Core Synthetic Strategies: A Tale of Two Mechanisms

The synthesis of this compound predominantly relies on the formation of a carbon-nitrogen (C-N) bond between a methyl benzoate precursor and morpholine. Two powerful and widely adopted methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction. The choice between these routes is often dictated by the nature of the starting materials, desired reaction conditions, and overall cost-effectiveness.

The Buchwald-Hartwig Amination: A Versatile Cross-Coupling Approach

The Buchwald-Hartwig amination is a robust and highly versatile method for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.

The key precursors for the synthesis of this compound via the Buchwald-Hartwig reaction are:

-

Methyl 3-halobenzoate: Typically, methyl 3-bromobenzoate or methyl 3-iodobenzoate are the preferred electrophilic partners due to their optimal reactivity in the catalytic cycle.

-

Morpholine: This readily available cyclic secondary amine serves as the nucleophilic coupling partner.

-

Palladium Catalyst and Ligand: A suitable palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) in combination with a phosphine ligand is essential for catalytic activity. The choice of ligand is critical for reaction efficiency and can influence reaction rates and yields.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (methyl 3-halobenzoate), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen atom to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the C-N bond, yielding this compound and regenerating the Pd(0) catalyst.

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides with secondary amines.

Materials:

-

Methyl 3-bromobenzoate (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd2(dba)3, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene to the flask, followed by methyl 3-bromobenzoate and morpholine via syringe.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach for Activated Arenes

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the substitution of a leaving group on an aromatic ring by a nucleophile.[4][5] For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

The key precursors for the synthesis of this compound via the SNAr reaction are:

-

Activated Methyl 3-halobenzoate: Methyl 3-fluorobenzoate is often the preferred substrate for SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon. The ester group (-COOCH3) at the meta position provides some electron-withdrawing character, but additional activation is often beneficial.

-

Morpholine: As in the Buchwald-Hartwig reaction, morpholine acts as the nucleophile.

-

Base: A base, such as potassium carbonate (K2CO3) or a tertiary amine (e.g., triethylamine), is typically used to neutralize the acid generated during the reaction.

-

Solvent: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is commonly employed to facilitate the reaction.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.

-

Leaving Group Departure: The leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

This protocol is a representative procedure for the SNAr reaction of an activated aryl fluoride with an amine.

Materials:

-

Methyl 3-fluorobenzoate (1.0 eq)

-

Morpholine (2.0 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask, add methyl 3-fluorobenzoate, morpholine, and potassium carbonate.

-

Add DMSO to the flask and heat the reaction mixture to 100-150 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Routes

The choice between the Buchwald-Hartwig amination and the SNAr reaction for the synthesis of this compound depends on several factors.

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Substrate Scope | Broad; tolerates a wide range of aryl halides (Cl, Br, I). | More limited; requires an activated aromatic ring with electron-withdrawing groups. |

| Reaction Conditions | Generally milder temperatures (80-110 °C). | Often requires higher temperatures (100-150 °C). |

| Catalyst | Requires a palladium catalyst and a phosphine ligand. | Typically does not require a metal catalyst. |

| Base | Requires a strong, non-nucleophilic base (e.g., NaOtBu). | Can often be performed with weaker bases (e.g., K2CO3). |

| Cost | Can be more expensive due to the cost of the palladium catalyst and ligand. | Generally more cost-effective as it avoids expensive catalysts. |

| Yield | Often provides high to excellent yields. | Yields can be variable and are highly dependent on substrate activation. |

Synthesis of Key Precursors

The availability and purity of the starting materials are crucial for the successful synthesis of this compound. Here, we outline the preparation of the key methyl 3-halobenzoate precursors.

Synthesis of Methyl 3-Bromobenzoate

Methyl 3-bromobenzoate is readily prepared from 3-bromobenzoic acid via Fischer esterification.

Reaction: 3-Bromobenzoic acid + Methanol --(H2SO4)--> Methyl 3-bromobenzoate

Experimental Protocol:

-

Dissolve 3-bromobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3-bromobenzoate.

Synthesis of Methyl 3-Fluorobenzoate

Similarly, methyl 3-fluorobenzoate can be synthesized from 3-fluorobenzoic acid using a standard esterification procedure.[3][6][7]

Reaction: 3-Fluorobenzoic acid + Methanol --(Acid Catalyst)--> Methyl 3-fluorobenzoate

Experimental Protocol:

-

Combine 3-fluorobenzoic acid and an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction until completion.

-

Work-up the reaction as described for methyl 3-bromobenzoate to isolate the desired product.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with two primary and effective routes: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. The Buchwald-Hartwig amination offers greater versatility and generally higher yields for a broader range of substrates, albeit at a higher cost due to the requirement of a palladium catalyst. The SNAr reaction, while more limited in scope, provides a more economical alternative when an appropriately activated precursor is available.

The choice of synthetic strategy will ultimately depend on the specific requirements of the research or development program, including factors such as scale, cost, and the availability of starting materials. As the demand for novel pharmaceuticals containing the morpholine scaffold continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research.

References

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (2023-06-02). (URL: [Link])

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: [Link])

- Buchwald–Hartwig amin

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchG

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. (URL: [Link])

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (URL: [Link])

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C

- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - OUCI. (URL: [Link])

- CN115490650B - Synthesis method of morpholine benzoate compound - Google P

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (2022-10-12). (URL: [Link])

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchG

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). (URL: [Link])

- Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

- SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][3][8]thiadiazole Series | Request PDF - ResearchG

- Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: [Link])

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

- 3-Fluorobenzoic acid - Wikipedia. (URL: [Link])

- Preparation of Methyl Benzo

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

- Synthesis of Methyl Benzoate Lab - YouTube. (2020-03-21). (URL: [Link])

- Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester - PrepChem.com. (URL: [Link])

- C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) - PMC - PubMed Central. (URL: [Link])

- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. (URL: [Link])

Sources

- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods [ouci.dntb.gov.ua]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine Moiety in Medicinal Chemistry

The IUPAC name for "Methyl 3-Morpholinobenzoate" is methyl 3-(morpholin-4-yl)benzoate . This compound belongs to a class of molecules that have garnered significant interest in the field of drug discovery and development. The morpholine heterocycle is often considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer a range of advantageous physicochemical, biological, and metabolic properties.[1] The presence of both a weakly basic nitrogen and a hydrogen bond-accepting oxygen atom within a flexible chair-like conformation allows for diverse interactions with biological targets.[2] Furthermore, the morpholine moiety can improve a compound's pharmacokinetic profile, including enhanced aqueous solubility and metabolic stability, which are critical attributes for developing effective therapeutic agents.[1][3] In the context of central nervous system (CNS) drug discovery, the morpholine scaffold has been shown to improve permeability across the blood-brain barrier.[2]

This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol via the Buchwald-Hartwig amination, predicted spectroscopic data for characterization, and insights into its potential applications as a versatile building block in medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 197172-69-3 | Chem-Impex |

| Molecular Formula | C₁₂H₁₅NO₃ | Sigma-Aldrich |

| Molecular Weight | 221.25 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 42-46 °C | Sigma-Aldrich |

| Flash Point | > 110 °C (> 230 °F) - closed cup | Sigma-Aldrich |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | BLD Pharm |

| IUPAC Name | methyl 3-(morpholin-4-yl)benzoate | Self-derived |

Synthesis of this compound via Buchwald-Hartwig Amination

The formation of the C-N bond between the aromatic ring and the morpholine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry for the construction of arylamines.[1]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. For the coupling of a secondary cyclic amine like morpholine with an aryl halide, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated high efficacy.[4] The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step. Sodium tert-butoxide is a strong, non-nucleophilic base frequently used in these reactions.[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Methyl 3-bromobenzoate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for column chromatography)

-

Celite®

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with nitrogen three times.

-

Addition of Reagents: Anhydrous toluene is added, followed by methyl 3-bromobenzoate (1.0 equivalent) and morpholine (1.2 equivalents). The reaction mixture is stirred at room temperature for 5 minutes.

-

Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove palladium residues. The filter cake is washed with additional ethyl acetate.

-

The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.40-7.20 (m, 3H, Ar-H): The aromatic protons are expected to appear in this region. The proton at C2 will likely be a triplet of doublets, the proton at C4 a doublet of doublets, and the proton at C6 a doublet of doublets.

-

δ 3.89 (s, 3H, -OCH₃): A sharp singlet corresponding to the methyl ester protons.

-

δ 3.85 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O): The four protons on the carbons adjacent to the oxygen in the morpholine ring.

-

δ 3.18 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O): The four protons on the carbons adjacent to the nitrogen in the morpholine ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 166.5 (C=O): The carbonyl carbon of the ester.

-

δ 151.0 (Ar-C): The aromatic carbon attached to the morpholine nitrogen.

-

δ 129.5 (Ar-CH): Aromatic CH carbons.

-

δ 120.0 - 115.0 (Ar-CH): Aromatic CH carbons.

-

δ 66.8 (-N(CH₂CH₂)₂O): The carbons in the morpholine ring adjacent to the oxygen.

-

δ 52.0 (-OCH₃): The methyl carbon of the ester.

-

δ 49.0 (-N(CH₂CH₂)₂O): The carbons in the morpholine ring adjacent to the nitrogen.

Predicted IR Spectrum (KBr Pellet)

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and morpholine methylene groups.

-

~1720 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.[6][7]

-

~1600, 1580, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester.

-

~1120 cm⁻¹: C-N stretching vibration of the aryl amine.

Predicted Mass Spectrum (EI)

-

m/z = 221 (M⁺): The molecular ion peak.

-

m/z = 190: Loss of -OCH₃ from the molecular ion.

-

m/z = 162: Loss of the ester group (-COOCH₃).

-

m/z = 134: Further fragmentation of the aromatic ring.

Reactivity and Potential Applications

This compound is a versatile intermediate for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-morpholinobenzoic acid, or converted to amides. The aromatic ring can undergo further electrophilic substitution reactions, although the morpholino group, being an activating ortho-, para-director, will influence the position of substitution.

Given the established importance of the morpholine scaffold in bioactive molecules, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored as inhibitors of various enzymes or as ligands for a range of receptors, particularly in the development of CNS-active drugs and anticancer agents.[3][8]

Conclusion

This compound is a strategically important molecule in medicinal chemistry, leveraging the beneficial properties of the morpholine moiety. Its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. This guide provides the foundational knowledge for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. The provided protocols and predicted data offer a solid framework for the practical use and further investigation of this versatile compound.

References

- Baskin, J. M., & Hartwig, J. F. (2007). A New Catalyst for the N-Arylation of Amines and the O-Arylation of Phenols. Organic Letters, 9(7), 1179–1182.

- Tzara, E., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2697-2718.

- Kumar, A., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Gazzola, S., et al. (2019). The Role of Morpholine in Medicinal Chemistry. Future Medicinal Chemistry, 11(13), 1597-1610.

- Nolan, S. P., & Caddick, S. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 5(11), 1823-1826.

- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

- Brainly. Provide the IR spectrum analysis for methyl benzoate.

- Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. entegris.com [entegris.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. jk-sci.com [jk-sci.com]

- 6. brainly.com [brainly.com]

- 7. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

"Methyl 3-Morpholinobenzoate" SMILES notation

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic value in the landscape of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile compound.

Strategic Importance and Compound Identification

This compound is a bifunctional molecule of significant interest. It combines a substituted benzene ring, a common scaffold in pharmaceuticals, with two critical functional groups: a methyl ester and a morpholine moiety.

-

The Morpholine Moiety: This saturated heterocycle is a highly valued component in drug design. Its presence can significantly enhance the physicochemical properties of a lead compound. The oxygen atom acts as a hydrogen bond acceptor, while the tertiary amine provides a basic center, allowing for modulation of pKa. Crucially, the morpholine ring often improves aqueous solubility and metabolic stability, and can enhance permeability across the blood-brain barrier, making it a staple in the design of CNS-active agents[1].

-

The Methyl Ester Group: This functional group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, allowing for extensive structure-activity relationship (SAR) studies. The methyl group itself can also play a role in modulating a molecule's pharmacokinetic profile[2][3].

The strategic placement of the morpholine at the meta-position of the benzoate ring provides a specific vector for molecular elaboration, making it a valuable starting point for building complex molecular architectures.

Compound Identification Data

For clarity and unambiguous identification, the core data for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 1-(3-Carbomethoxyphenyl)morpholine | |

| CAS Number | 197172-69-3 | [4][5][6] |

| SMILES Notation | COC(=O)c1cccc(c1)N2CCOCC2 | |

| Molecular Formula | C₁₂H₁₅NO₃ | [4][5] |

| Molecular Weight | 221.25 g/mol | [4][5] |

| Physical Form | Solid | |

| Melting Point | 42-46 °C |

Synthesis Protocol and Mechanistic Rationale

The most efficient and common method for synthesizing aryl amines like this compound is through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

The choice of this methodology is deliberate. It offers high yields, excellent functional group tolerance, and generally milder conditions compared to older methods like nucleophilic aromatic substitution, which would require harsh conditions and an electron-deficient aromatic ring.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system designed for reproducibility and high yield.

Step 1: Reagent Preparation and Inerting

-

To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq) as the base, and the palladium catalyst/ligand system. A common choice is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) as the palladium source and Xantphos (0.04 eq) as the ligand.

-

Causality: Cesium carbonate is a strong, yet non-nucleophilic, base essential for the deprotonation of the amine and the subsequent reductive elimination step. The Pd₂(dba)₃/Xantphos system is highly effective for coupling with secondary cyclic amines like morpholine, as the wide bite angle of the Xantphos ligand facilitates the desired reaction pathway and prevents side reactions.

-

Seal the flask with septa and purge the system with dry argon or nitrogen for 15 minutes to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 2: Addition of Solvent and Reactants

-

Through a syringe, add anhydrous, degassed toluene (or dioxane) to the flask until a concentration of ~0.2 M with respect to the aryl bromide is achieved.

-

Add morpholine (1.2 eq) to the reaction mixture via syringe.

-

Causality: Toluene is an excellent solvent for this reaction, as its high boiling point allows for elevated reaction temperatures while effectively dissolving the organic components. A slight excess of the amine ensures the complete consumption of the more valuable aryl bromide.

Step 3: Reaction Execution

-

Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Catalytic Cycle Diagram

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ ~7.3-7.5 ppm (m, 2H): Aromatic protons ortho/para to the morpholine. δ ~7.0-7.2 ppm (m, 2H): Aromatic protons ortho/para to the ester. δ ~3.88 ppm (s, 3H): Methyl ester (-OCH₃) protons. δ ~3.85 ppm (t, 4H): Morpholine protons adjacent to oxygen (-CH₂-O). δ ~3.20 ppm (t, 4H): Morpholine protons adjacent to nitrogen (-CH₂-N). Interpretation: The distinct signals for the methyl ester and morpholine protons, along with the characteristic splitting pattern of the substituted aromatic ring, confirm the connectivity of all fragments. |

| ¹³C NMR | δ ~166 ppm: Ester carbonyl carbon (C=O). δ ~151 ppm: Aromatic carbon attached to nitrogen (C-N). δ ~131 ppm: Aromatic carbon attached to the ester group. δ ~115-130 ppm: Remaining aromatic carbons. δ ~66 ppm: Morpholine carbons adjacent to oxygen (-CH₂-O). δ ~52 ppm: Methyl ester carbon (-OCH₃). δ ~49 ppm: Morpholine carbons adjacent to nitrogen (-CH₂-N). Interpretation: The chemical shifts are indicative of the electronic environment of each carbon atom, confirming the presence of the ester, the C-N bond, and the morpholine ring structure. |

| Mass Spec (ESI+) | [M+H]⁺ = 222.11: Calculated for C₁₂H₁₆NO₃⁺. Interpretation: The observed mass of the protonated molecular ion precisely matches the calculated exact mass, confirming the molecular formula and overall composition of the compound. |

| FT-IR | ~2850-2960 cm⁻¹: C-H stretching (aliphatic). ~1720 cm⁻¹: Strong C=O stretching (ester). ~1600 cm⁻¹: C=C stretching (aromatic). ~1230 cm⁻¹: C-O stretching (ester). ~1120 cm⁻¹: C-N stretching (aryl amine). Interpretation: The presence of strong, characteristic absorption bands for the ester carbonyl and other key functional groups provides definitive evidence of the compound's structure. |

Role and Application in Drug Discovery

This compound is not an end-product but a strategic starting point. Its value lies in its potential as a core scaffold for building libraries of drug candidates.

Scaffold-Based Drug Design

The compound can be integrated into a drug discovery workflow as a foundational piece for exploring a specific chemical space. The ester provides a reactive site for diversification, while the morpholine-substituted ring serves as a stable anchor that imparts favorable drug-like properties.

Caption: Role of this compound in a drug discovery cascade.

Causality in Application:

-

Improving Pharmacokinetics (PK): As established, the morpholine ring is a well-known "PK modulator." Its inclusion can break planarity, reduce lipophilicity compared to other cyclic amines, and provide a metabolically stable anchor, often leading to improved oral bioavailability and half-life[1].

-

Vectorial Chemical Exploration: By converting the methyl ester to an amide, medicinal chemists can systematically introduce a wide array of chemical groups (the "R" groups in the diagram). This allows for the precise probing of a target's binding pocket to identify key interactions that enhance potency and selectivity.

-

Fragment-Based Growth: The molecule itself can be considered a "fragment" or building block. Its 3D shape and distribution of hydrogen bond donors/acceptors can be computationally docked into protein targets, with synthetic efforts focused on growing the molecule from the ester position to fill unoccupied pockets.

Conclusion

This compound represents more than just a chemical entry in a catalog. It is a thoughtfully designed building block that leverages established medicinal chemistry principles. Its synthesis via robust palladium catalysis is efficient and scalable. Its structure provides a unique combination of a drug-like morpholine moiety and a versatile synthetic handle, making it an invaluable asset for any research team engaged in the design and development of novel small-molecule therapeutics. Understanding the rationale behind its synthesis and application empowers scientists to utilize it to its fullest potential in the quest for new medicines.

References

- Google Patents. (2022). CN115490650B - Synthesis method of morpholine benzoate compound.

- PubChem. (n.d.). Methyl 4-(morpholin-4-yl)-3-nitrobenzoate.

- MySkinRecipes. (n.d.). Methyl 2-Methyl-3-morpholinobenzoate.

- PubChem. (n.d.). Methyl 3-(acetylamino)benzoate.

- PubChem. (n.d.). Morpholine benzoate.

- Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3).

- PubChem. (n.d.). Methyl 3-formylbenzoate.

- Lin, S. Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.

- PubChem. (n.d.). Methyl 3-acetylbenzoate.

- Wikipedia. (n.d.). Methyl benzoate.

- G. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.

- Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC.

- Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed.

- Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- PubChem. (n.d.). Methyl 3-Hydroxybenzoate.

- ResearchGate. (2014). Synthesis of methyl 3-cyanobenzoate by a green process.

- NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. WebBook.

- FooDB. (n.d.). Showing Compound Methyl benzoate (FDB012198).

- NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. WebBook.

- YouTube. (2020). Synthesis of Methyl Benzoate Lab.

- PubChem. (n.d.). Benzoic acid, 3-methyl-, methyl ester.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 197172-69-3|this compound|BLD Pharm [bldpharm.com]

- 5. usbio.net [usbio.net]

- 6. 197172-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

"Methyl 3-Morpholinobenzoate" safety data sheet

Introduction:

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of a sound safety protocol.

| Property | Value | Source |

| Chemical Name | Methyl 3-Morpholinobenzoate | |

| Synonym(s) | 1-(3-Carbomethoxyphenyl)morpholine, 3-(Morpholin-4-yl)benzoic Acid Methyl Ester | [2] |

| CAS Number | 197172-69-3 (Note: Some suppliers may list other CAS numbers, it is crucial to verify) | [2] |

| Molecular Formula | C12H15NO3 | |

| Molecular Weight | 221.25 g/mol | |

| Physical Form | Solid | |

| Melting Point | 42-46 °C (literature) | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a comprehensive SDS, the following GHS classification is inferred based on available data and the known hazards of the morpholine moiety. Morpholine itself is a strong skin and eye irritant.[4] It is reasonable to anticipate that this compound may exhibit some of these properties. One supplier of a similar CAS number (145127-37-3) provides a GHS classification.[5]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Basis for Inferred Classification:

-